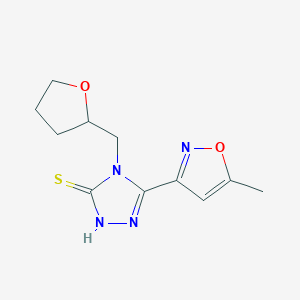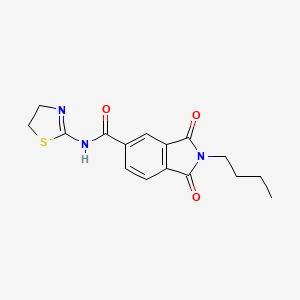![molecular formula C12H17NO3 B4581325 methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate](/img/structure/B4581325.png)
methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate often involves complex reactions, such as the oxidation of precursors, condensation with other compounds, and various transformations leading to the desired product. For instance, the oxidation of methyl (4-acetylphenyl)carbamate with selenium dioxide in a specific solvent mixture led to the formation of a related compound, which upon further reactions yielded various novel compounds (Velikorodov & Shustova, 2017).
Molecular Structure Analysis
The molecular structure of related compounds, such as methylene and ethylene bis(dimethyldithiocarbamate), has been determined using X-ray crystallography, revealing intricate details about the arrangement of atoms and the overall geometry of the molecules (Zhao Zhan, 2003).
Chemical Reactions and Properties
Compounds similar to methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate undergo various chemical reactions, leading to the synthesis of novel molecules with potential biological activities. For example, the reaction of methyl [4-(oxoacetyl)phenyl]carbamate with different reagents resulted in the formation of compounds with significant antibacterial and lipoxygenase inhibitory activities (Rasool et al., 2016).
Physical Properties Analysis
The physical properties, such as crystal structure and stability, of related compounds have been extensively studied. For example, the crystal and molecular structures of certain carbamates revealed the presence of intermolecular hydrogen bonds and the impact of substituents on the overall stability of the molecules (Ohgo et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for forming derivatives, are crucial for understanding the versatility of compounds like methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate. Studies have shown that these compounds can be modified through various reactions to yield a range of derivatives with diverse properties and applications (Kammari et al., 2007).
Wissenschaftliche Forschungsanwendungen
Metabolism and Enzymatic Activity
Methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate and related compounds are metabolized by enzyme systems in rat liver microsomes, involving processes that require TPNH and oxygen. These systems are inhibited by specific compounds, indicating a complex interaction with enzymatic pathways (Hodgson & Casida, 1961).
Synthesis and Transformations
The compound undergoes oxidation and condensation reactions to yield various derivatives, demonstrating its versatility in organic synthesis. For example, its oxidation with selenium dioxide produces derivatives that have potential applications in medicinal chemistry and drug design (Velikorodov & Shustova, 2017).
Agricultural Applications
In agriculture, derivatives like carbendazim (MBC) have been used for the prevention and control of fungal diseases. Research into nanoencapsulation of such compounds shows potential for enhanced efficacy and reduced environmental impact (Campos et al., 2015).
Antioxidant Properties
Derivatives synthesized from methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate have been evaluated for their antioxidant activity, highlighting their potential in combating oxidative stress-related diseases (Sudhana & Pradeepkiran, 2019).
Chiral Recognition
The compound's derivatives have been utilized in chromatographic techniques for chiral recognition, indicating their importance in analytical chemistry and the pharmaceutical industry (Okamoto, Kawashima, & Hatada, 1986).
Environmental and Health Safety
While not directly related to the compound , research on the carcinogenicity of ethyl carbamate (a related compound) and its presence in alcoholic beverages underlines the importance of understanding the health implications of such chemicals (Baan et al., 2007).
Eigenschaften
IUPAC Name |
methyl N-[2-(2,5-dimethylphenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9-4-5-10(2)11(8-9)16-7-6-13-12(14)15-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAIBRRHCAYDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [2-(2,5-dimethylphenoxy)ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4581247.png)
![5-(4-biphenylyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4581257.png)

![2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4581268.png)
![3-({[1-(3-methoxyphenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4581270.png)
![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4581278.png)
![5-(4-bromophenyl)-3-(2-chloro-6-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4581294.png)
![2-(methoxymethyl)-6-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4581307.png)
![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4581308.png)


![4-[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4581337.png)
![N-benzyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581345.png)
![N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4581352.png)